Cas no 2377611-46-4 (2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid)

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is a boronic acid derivative featuring a benzothiophene core with an ethoxycarbonyl substituent at the 2-position. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The boronic acid moiety provides high reactivity and selectivity in palladium-catalyzed transformations, while the benzothiophene scaffold contributes to its utility in pharmaceutical and materials science applications. Its stability under standard handling conditions and compatibility with diverse reaction conditions make it a practical choice for synthetic organic chemistry. The ethoxycarbonyl group further enhances its versatility by allowing subsequent functionalization.
2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid structure
2377611-46-4 structure
Product Name:2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid
CAS No:2377611-46-4
MF:C11H11BO4S
MW:250.078642129898
CID:5039189
PubChem ID:75486131
Update Time:2026-02-28

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid
    • Y2177
    • (2-(Ethoxycarbonyl)benzo[b]thiophen-4-yl)boronic acid
    • MFCD25121751
    • (2-ethoxycarbonyl-1-benzothiophen-4-yl)boronic acid
    • BS-33502
    • (2-(Ethoxycarbonyl)benzo[b]thiophen-4-yl)boronicacid
    • 2-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-4-YLBORONIC ACID
    • F76261
    • CS-0177961
    • 2377611-46-4
    • Inchi: 1S/C11H11BO4S/c1-2-16-11(13)10-6-7-8(12(14)15)4-3-5-9(7)17-10/h3-6,14-15H,2H2,1H3
    • InChI Key: KJIGTZDEHUXDTF-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC2C(B(O)O)=CC=CC1=2

Computed Properties

  • Exact Mass: 250.0471102g/mol
  • Monoisotopic Mass: 250.0471102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95

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2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2377611-46-4)2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid
Order Number:A1008516
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:07
Price ($):156.0/544.0
Email:sales@amadischem.com

Additional information on 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic Acid: A Versatile Boronic Acid Derivative for Organic Synthesis

2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid (CAS No. 2377611-46-4) is a highly valuable boronic acid derivative widely used in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound belongs to the class of benzothiophene boronic acids, which have gained significant attention due to their unique electronic properties and versatile applications in pharmaceutical and materials science research.

The molecular structure of 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid features both a benzothiophene core and a boronic acid functional group, making it particularly useful for constructing complex molecular architectures. The ethoxycarbonyl group at the 2-position enhances the compound's stability while providing an additional handle for further chemical modifications. With the increasing demand for heterocyclic building blocks in drug discovery, this compound has become an important tool for medicinal chemists working on kinase inhibitors and GPCR-targeted therapeutics.

Recent trends in organic chemistry highlight the growing importance of boronic acid compounds in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. The 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid has shown particular promise in these areas due to its balanced reactivity profile and good solubility in common organic solvents. Researchers are increasingly searching for information about benzothiophene boronic acid derivatives and their applications in click chemistry and bioorthogonal reactions, making this compound a subject of significant scientific interest.

In pharmaceutical applications, the benzothiophene scaffold present in 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid is recognized as a privileged structure in drug design. Many FDA-approved drugs containing this moiety demonstrate its importance in medicinal chemistry. The compound's boronic acid group enables efficient coupling with various aryl halides, making it valuable for creating drug-like molecules with improved pharmacokinetic properties. Current research focuses on its potential in developing targeted cancer therapies and neuroprotective agents.

The synthesis and handling of 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid require standard precautions for boronic acid compounds. While stable under normal conditions, it should be protected from prolonged exposure to moisture to prevent decomposition. The compound typically appears as a white to off-white crystalline powder with good purity, making it suitable for demanding synthetic applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly used for quality control and characterization.

From a commercial perspective, 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid has seen growing demand from contract research organizations and pharmaceutical companies engaged in small molecule drug discovery. Suppliers often provide this compound with various purity grades, from standard research grade to high-purity materials suitable for screening libraries. The global market for specialty boronic acids continues to expand, driven by increased research activity in personalized medicine and targeted drug delivery systems.

Environmental considerations for 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid follow standard protocols for organic compounds. While not classified as hazardous, proper waste disposal methods should be observed. The compound's potential applications in green chemistry processes are being investigated, particularly in catalytic systems that minimize waste generation. Researchers are exploring its use in atom-economical reactions and sustainable synthesis methodologies.

Future research directions for 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid include its potential in material science applications, particularly in the development of organic electronic materials and molecular sensors. The compound's conjugated system and functional groups make it an interesting candidate for organic semiconductors and photovoltaic materials. Additionally, its applications in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are areas of active investigation.

For researchers working with 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry place, preferably under inert atmosphere for long-term storage. When handling, standard personal protective equipment including gloves and safety glasses is recommended. The compound's Material Safety Data Sheet (MSDS) provides detailed information about handling procedures and first aid measures.

In conclusion, 2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid (CAS No. 2377611-46-4) represents an important building block in modern synthetic chemistry with wide-ranging applications from pharmaceutical research to advanced materials development. Its unique combination of benzothiophene structure and boronic acid functionality makes it particularly valuable for creating complex molecular architectures. As research continues to uncover new applications for boronic acid derivatives, this compound is likely to maintain its importance in chemical synthesis and drug discovery efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2377611-46-4)2-(Ethoxycarbonyl)-1-benzothiophene-4-boronic acid
A1008516
Purity:99%/99%
Quantity:1g/5g
Price ($):156.0/544.0
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